molecular formula C14H19ClN2O3S B7724123 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B7724123
M. Wt: 330.8 g/mol
InChI Key: AJQIZDDVUOOLBC-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H19ClN2O3S. It is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-ethylpiperidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as solvent extraction, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophilic sites on proteins and enzymes. This reaction can lead to the inhibition of enzyme activity by modifying the active site or other critical regions of the enzyme. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
  • 4-(2-Propylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
  • 4-(2-Butylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Uniqueness

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in the design of selective enzyme inhibitors and other bioactive compounds .

Properties

IUPAC Name

4-[(2-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-12-5-3-4-10-17(12)14(18)16-11-6-8-13(9-7-11)21(15,19)20/h6-9,12H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIZDDVUOOLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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